6-Bromo-5-methylnicotinic acid, with the molecular formula and a molecular weight of 216.03 g/mol, is a brominated derivative of nicotinic acid. This compound is characterized by a bromine atom at the 6th position and a methyl group at the 5th position of the pyridine ring. It is recognized for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis. The compound's IUPAC name is 6-bromo-5-methylpyridine-3-carboxylic acid, and it is often utilized as a building block in the synthesis of more complex organic molecules.
6-Bromo-5-methylnicotinic acid can be sourced from chemical suppliers specializing in research compounds. It falls under the category of halogenated pyridines, which are significant in pharmaceutical chemistry due to their biological activity. The compound is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
The synthesis of 6-bromo-5-methylnicotinic acid typically involves two main reactions: halogenation and methylation.
The molecular structure of 6-bromo-5-methylnicotinic acid can be represented using various chemical notations:
InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11)
CUYJCEDJAWSYJG-UHFFFAOYSA-N
CC1=CC(=CN=C1Br)C(=O)O
These notations provide insight into the compound's connectivity and functional groups, which are crucial for understanding its reactivity and interactions with other molecules.
6-Bromo-5-methylnicotinic acid can participate in several types of chemical reactions:
The mechanism of action for 6-bromo-5-methylnicotinic acid primarily revolves around its interactions with biological systems, particularly its role as a precursor in synthesizing biologically active compounds. The presence of both bromine and methyl groups influences its reactivity and biological properties, potentially affecting enzyme interactions or receptor binding.
In medicinal chemistry, derivatives of nicotinic acid are known to exhibit various pharmacological effects, including anti-inflammatory and antibacterial activities. The specific mechanism may involve modulation of biochemical pathways related to nicotinic receptors or other cellular targets.
Relevant data regarding melting point, boiling point, and specific heat capacities may vary based on experimental conditions but are essential for practical applications in research settings.
6-Bromo-5-methylnicotinic acid has several important applications:
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2